molecular formula C5H5BClNO2 B6335142 3-Chloropyridine-2-boronic acid, 95% CAS No. 1448866-17-8

3-Chloropyridine-2-boronic acid, 95%

Cat. No. B6335142
CAS RN: 1448866-17-8
M. Wt: 157.36 g/mol
InChI Key: QBKWMNFYLXBEDV-UHFFFAOYSA-N
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Description

3-Chloropyridine-2-boronic acid, also known as (2-Chloro-3-pyridyl)boronic acid or (2-Chloropyridin-3-yl)boronic acid, is a chemical compound with the empirical formula C5H5BClNO2 . It has a molecular weight of 157.36 . This compound is a valuable building block in organic synthesis .


Synthesis Analysis

The synthesis of 3-Chloropyridine-2-boronic acid involves several steps. One common method is the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) . Another approach involves the catalytic protodeboronation of alkyl boronic esters utilizing a radical approach .


Molecular Structure Analysis

The molecular structure of 3-Chloropyridine-2-boronic acid consists of a pyridine ring with a chlorine atom at the 3rd position and a boronic acid group at the 2nd position . The SMILES string for this compound is OB(O)c1cccnc1Cl .


Chemical Reactions Analysis

3-Chloropyridine-2-boronic acid is used as a reactant in various chemical reactions. For instance, it is used in the synthesis of Et canthinone-3-carboxylates from Et 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate via a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction .


Physical And Chemical Properties Analysis

3-Chloropyridine-2-boronic acid is a powder with a melting point between 121-134 °C . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Sensing Applications

(3-chloropyridin-2-yl)boronic acid: is utilized in various sensing applications due to its ability to interact with diols and strong Lewis bases like fluoride or cyanide anions. This interaction is crucial for homogeneous assays and heterogeneous detection, including at the interface of the sensing material or within the bulk sample .

Biological Labelling and Protein Manipulation

The compound’s key interaction with diols also allows for its use in biological labelling and protein manipulation. It can modify proteins, which is essential for understanding protein function and interactions within biological systems .

Separation Technologies

Boronic acids, including (3-chloropyridin-2-yl)boronic acid , are employed in separation technologies. They can be used for the electrophoresis of glycated molecules, which is significant for the analysis of glycosylated proteins and other biomolecules .

Development of Therapeutics

The ability of boronic acids to interact with various biological molecules makes them suitable for the development of therapeutics. They can be used to interfere in signaling pathways, inhibit enzymes, and create cell delivery systems .

Suzuki–Miyaura Coupling

This compound is also a reagent in the Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. Its properties are tailored for application under specific coupling conditions, making it a valuable tool in synthetic organic chemistry .

Analytical Methods and Controlled Release Systems

(3-chloropyridin-2-yl)boronic acid: is used as a building material for microparticles in analytical methods. Additionally, it’s incorporated into polymers for the controlled release of insulin, showcasing its potential in drug delivery systems .

Mechanism of Action

Safety and Hazards

3-Chloropyridine-2-boronic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

Borinic acids, including 3-Chloropyridine-2-boronic acid, are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . Future research may focus on developing new synthetic methods, expanding their scope and applications, and exploring their mechanistic aspects .

properties

IUPAC Name

(3-chloropyridin-2-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BClNO2/c7-4-2-1-3-8-5(4)6(9)10/h1-3,9-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKWMNFYLXBEDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC=N1)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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